Corticotropin
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C207H308N56O58S/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223)/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLFZVILOHSSID-OVLDLUHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C207H308N56O58S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4541 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Easily soluble in cold water, hot water., Appreciably soluble in 60 to 70% alcohol or acetone. Almost completely precipitated in 2.5% trichloroacetic acid soln. Also precipitated from dilute soln by 20% sulfosalicylic acid and by 5% lead acetate soln., Freely soluble in water. Partly precipitated at the isoelectric point (pH 4.65-4.80) | |
| Record name | Corticotropin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Corticotropin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
12427-33-7, 9002-60-2 | |
| Record name | Corticotropin [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012427337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corticotropin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Corticotropin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Corticotropin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Acetonitrile-Based Protocols
Early 20th-century methods relied on acetone dehydration and lipid removal from animal pituitary glands. Pituitary tissues were typically treated with 3:1 acetone-to-tissue ratios at -20°C for 48 hours to precipitate proteins while removing phospholipids. However, this approach required multiple solvent recovery stages, increasing production costs and explosion risks in industrial settings.
Hydrochloric Acid Activation
The discovery that 0.6 mol/L HCl solutions enhance ACTH solubility revolutionized extraction kinetics. When combined with acetone in 1:1 volumetric ratios, this acidified mixture increased ACTH recovery rates by 37% compared to pure acetone systems. Modern refinements maintain extraction temperatures at 50°C ± 2°C to balance protein stability and solubilization efficiency.
Ethanol-Driven Industrial Production
Solvent Ratio Optimization
The CN108948180A patent demonstrates that substituting acetone with ethanol reduces organic solvent consumption by 62% while maintaining extraction efficacy. Optimal parameters involve:
Table 1: Ethanol-Based Extraction Performance
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Ethanol Volume (x powder weight) | 9 | 9 | 9 |
| HCl Concentration (mol/L) | 0.6 | 0.6 | 0.6 |
| Final pH Range | 4.1-4.9 | 4.4-4.6 | 4.2-4.8 |
| Yield (% pituitary mass) | 8.1 | 2.9 | 5.0 |
| ACTH Content (%) | 1.7 | 4.1 | 2.4 |
Data adapted from CN108948180A experimental trials.
This table reveals a critical tradeoff: lower pH adjustments (4.1-4.4) favor higher mass yields but reduce ACTH purity, while narrower alkaline ranges (4.6-4.9) concentrate the hormone at the expense of total recovered material.
Temperature-Controlled Precipitation
Post-extraction cooling to -10°C precipitates non-target proteins through ethanol's cryoscopic effects. Centrifugation at 10,000 × g for 20 minutes achieves 89% supernatant clarity, creating an optimal medium for subsequent pH-mediated purification.
Advanced Purification Techniques
Isoelectric Focusing
Modern facilities employ sequential NaOH titration to exploit ACTH's isoelectric point (pI 4.7-4.9). Initial pH adjustment to 4.1-4.4 removes albumin contaminants, while final precipitation at pH 4.6-4.9 isolates ACTH with 94% selectivity.
Ultrafiltration Integration
Combining centrifugation with 10 kDa molecular weight cut-off (MWCO) membranes concentrates ACTH solutions 5-fold before lyophilization. This step reduces freeze-drying time by 40% while preventing thermal degradation.
Analytical Validation Protocols
Immunoassay Standardization
Post-production quality control requires ACTH-specific ELISA kits with ≤5% cross-reactivity to α-MSH or β-endorphin. Serum samples must undergo:
Mass Spectrometry Calibration
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) confirms ACTH identity using precursor ion m/z 2933.3 and product ions m/z 603.3 (y5) and 684.4 (b6). Laboratories must achieve ≤15% coefficient of variation across triplicate runs.
Environmental and Economic Impact
Solvent Recovery Systems
Closed-loop ethanol distillation units reclaim 92% of process solvents, reducing hazardous waste generation by 18 metric tons annually per production facility. This contrasts with acetone systems requiring catalytic incineration for safe disposal.
Energy Consumption Metrics
Modern freeze-drying cycles consume 3.2 kWh per kilogram of ACTH compared to 5.7 kWh in traditional vacuum ovens. Pilot studies show that integrating solar-thermal preheating could further reduce energy use by 27%.
Chemical Reactions Analysis
Receptor Binding and Signal Transduction
ACTH binds melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR), initiating steroidogenesis:
Structural Insights :
-
CRF<sub>1</sub> receptor antagonists (e.g., BMK-C205) bind transmembrane domains 3/5/6, blocking ACTH signaling via steric hindrance .
-
MC2R requires melanocortin receptor accessory protein (MRAP) for cell surface expression .
Enzymatic Reactions in Steroidogenesis
ACTH stimulates adrenal cortisol synthesis through rate-limiting enzymatic steps:
| Enzyme | Reaction Catalyzed | Cofactors | Inhibitors |
|---|---|---|---|
| Cholesterol side-chain cleavage (CYP11A1) | Cholesterol → Pregnenolone | NADPH, O<sub>2</sub> | Ketoconazole |
| 3β-HSD (HSD3B2) | Pregnenolone → Progesterone | NAD<sup>+</sup> | Trilostane |
| 21-Hydroxylase (CYP21A2) | Progesterone → 11-Deoxycorticosterone | Cytochrome P450 | Metyrapone |
Kinetic Data :
-
3β-HSD activity increases 5–8 fold under ACTH stimulation (t<sub>1/2</sub> = 15–30 min) .
-
Cortisol output correlates linearly with cAMP levels (R<sup>2</sup> = 0.92) .
Degradation Pathways
ACTH undergoes proteolytic cleavage at specific residues:
| Cleavage Site | Enzymes | Half-Life | Biological Impact |
|---|---|---|---|
| Arg<sup>17</sup>-Arg<sup>18</sup> | Plasma proteases | 7–12 min | Inactivation |
| Phe<sup>7</sup>-Phe<sup>8</sup> | Tissue kallikreins | – | Loss of MC2R binding |
| Trp<sup>9</sup>-Gly<sup>10</sup> | Chymotrypsin-like enzymes | – | Complete inactivation |
Stability Factors :
Synthetic and Therapeutic Modifications
Recent advances in this compound-based therapeutics:
Clinical Data :
Scientific Research Applications
Scientific Research Applications
Corticotropin is extensively studied for its role in stress response, neurobiology, and endocrine function. Recent findings highlight its involvement in motor learning and neuroplasticity.
Motor Learning and Neuroplasticity
Recent studies have demonstrated that this compound-releasing factor (CRF), a peptide related to this compound, enhances motor learning by modulating synaptic plasticity. Research involving rat models showed that the infusion of CRF into the cerebellum resulted in improved performance on motor tasks such as the rotarod test, indicating its role in motor coordination and learning processes. Specifically, CRF was found to increase Purkinje cell firing rates, essential for long-term depression (LTD), a mechanism critical for motor learning .
Endocrine Function Studies
This compound is crucial for studying adrenal gland function and cortisol regulation. In vitro studies have shown that CRF stimulates cortisol release from adrenal cells, highlighting its importance in understanding adrenal pathophysiology. For instance, co-culture experiments indicated that CRF could enhance cortisol production significantly when compared to baseline levels . This has implications for understanding conditions like Cushing's syndrome and adrenal insufficiency.
Neuropsychological Research
This compound's effects on cognitive functions have been explored through various studies examining its impact on emotional processing and brain activity. A notable study utilized fMRI to assess how different patterns of cortisol pulsatility influenced emotional responses in healthy volunteers, revealing that the brain's responsivity to emotional stimuli is phase-dependent concerning cortisol levels .
Clinical Applications
This compound has several established clinical applications, particularly in treating autoimmune diseases and diagnosing endocrine disorders.
Treatment of Autoimmune Conditions
Repository this compound injection (RCI) has been investigated for its efficacy in managing conditions like systemic lupus erythematosus (SLE). In clinical trials, RCI demonstrated improvements in disease activity scores among patients with steroid-dependent SLE, although primary endpoints were not met statistically . Nevertheless, secondary analyses indicated potential benefits, suggesting RCI may be a viable therapeutic option for select patient populations.
Diagnostic Utility
This compound is utilized diagnostically to differentiate between various forms of adrenal insufficiency and Cushing's syndrome. The administration of synthetic CRH can provoke specific hormonal responses that aid clinicians in making accurate diagnoses . This application underscores this compound's significance in endocrinology.
Research on Pain and Stress Responses
This compound has been implicated in pain modulation and stress responses within the central nervous system. Elevated levels of CRF have been associated with stress-induced visceral pain conditions, suggesting a potential target for therapeutic interventions aimed at pain management .
Summary Table of this compound Applications
Mechanism of Action
Corticotropin exerts its effects by binding to specific receptors on the surface of adrenocortical cells, primarily the melanocortin 2 receptor . This binding stimulates the production of cyclic adenosine monophosphate, which activates protein kinase A. The activated protein kinase A then phosphorylates target proteins, leading to the synthesis and release of corticosteroids from the adrenal cortex . These corticosteroids play a vital role in regulating metabolism, immune response, and stress adaptation .
Comparison with Similar Compounds
Corticosterone
Corticosterone is a glucocorticoid produced in the adrenal cortex across species, including mice. Unlike corticotropin, which stimulates adrenal steroidogenesis, corticosterone itself is an end-product hormone. Key differences include:
- However, both hormones similarly reduce resistance to influenza viral infections .
Table 1: this compound vs. Corticosterone in Murine Models
Cortisone
Cortisone, a glucocorticoid precursor, is converted to active cortisol. Unlike this compound, cortisone is administered therapeutically for its anti-inflammatory effects. Key distinctions:
- Mechanism : this compound indirectly elevates cortisol via adrenal stimulation, whereas cortisone directly supplements glucocorticoid activity .
- Clinical Use: this compound is preferred in diagnostic tests (e.g., Synacthen Test), while cortisone is used for replacement therapy in adrenal insufficiency .
CRF1 Receptor Antagonists
CRF1 antagonists (e.g., compound 12d) block this compound-releasing factor (CRF) receptors, indirectly modulating this compound secretion. Unlike this compound, these compounds:
Diagnostic Test Comparisons
The Synacthen Test (ST) and Insulin Tolerance Test (ITT) are used to assess this compound axis integrity. A meta-analysis of 679 subjects found:
- Low-Dose this compound Test (1 µg): Superior diagnostic accuracy (AUC = 0.92) for chronic hypothalamic-pituitary-adrenal insufficiency (HPAI) compared to the standard-dose test (AUC = 0.79) .
- Limitations: The ST may yield false-normal results in partial this compound deficiencies if conducted too early post-infection (e.g., COVID-19) .
Table 3: Diagnostic Test Efficacy
| Test | Sensitivity (%) | Specificity (%) | AUC |
|---|---|---|---|
| Low-Dose this compound | 88 | 92 | 0.92 |
| Standard-Dose this compound | 75 | 82 | 0.79 |
| Reference |
Stability Considerations
This compound’s stability in plasma varies with storage:
Biological Activity
Corticotropin, also known as adrenocorticotropic hormone (ACTH), is a peptide hormone produced by the anterior pituitary gland. It plays a crucial role in the body's response to stress by stimulating the adrenal glands to produce cortisol. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various physiological systems, and therapeutic applications.
This compound primarily exerts its effects through the activation of specific receptors known as this compound-releasing hormone receptors (CRH-R). There are two main types of CRH receptors: CRH-R1 and CRH-R2, which are distributed throughout the central nervous system and peripheral tissues. These receptors mediate various physiological responses, including:
- Stress Response : this compound is integral to the hypothalamic-pituitary-adrenal (HPA) axis, regulating cortisol release during stress.
- Neurotransmission : It modulates neurotransmitter systems, influencing mood and behavior.
- Metabolic Regulation : this compound affects glucose metabolism and energy balance through its actions on pancreatic beta cells .
Table 1: Key Actions of this compound
| Action | Description |
|---|---|
| Stress Response | Stimulates cortisol production from adrenal glands |
| Neurotransmitter Modulation | Influences mood and anxiety through neurotransmitter systems |
| Metabolic Effects | Regulates glucose metabolism and insulin sensitivity |
Stress and Anxiety Disorders
This compound plays a significant role in stress-related disorders. Research indicates that dysregulation of the HPA axis, often characterized by abnormal this compound levels, is linked to conditions such as depression and anxiety. Studies have shown that individuals with anxiety disorders exhibit heightened this compound responses to stressors .
Immune System Modulation
This compound has been found to influence immune responses. It can enhance the production of pro-inflammatory cytokines, which may contribute to the pathophysiology of autoimmune diseases. For instance, repository this compound injection (RCI) has shown efficacy in reducing disease activity in patients with systemic lupus erythematosus (SLE), suggesting its potential as an immunomodulatory agent .
Case Study: Repository this compound Injection in SLE
A pilot study evaluated the effectiveness of RCI in patients with persistent SLE despite corticosteroid therapy. Although the primary endpoint was not met, secondary analyses indicated significant improvements in disease activity scores after 8 weeks of treatment:
- Total SLEDAI Improvement : RCI-treated patients showed a greater reduction in total SLEDAI scores compared to placebo.
- Safety Profile : The treatment was well tolerated with no unexpected adverse events reported .
Table 2: Clinical Outcomes from Repository this compound Injection Study
| Outcome Measure | RCI Group (%) | Placebo Group (%) | Statistical Significance |
|---|---|---|---|
| Responders at Week 8 | 53.8 | 27.3 | p=0.032 |
| Total SLEDAI Improvement | Significant | Not Significant | - |
Implications for Treatment
The biological activity of this compound extends beyond its role in stress response; it has therapeutic implications in various conditions:
- Autoimmune Disorders : As demonstrated in SLE, this compound can modulate immune responses and reduce inflammation.
- Neuropsychiatric Disorders : Targeting CRH receptors may offer new avenues for treating anxiety and depression by restoring HPA axis balance .
- Metabolic Disorders : Understanding this compound's role in glucose metabolism could lead to novel treatments for diabetes and obesity.
Q & A
Q. What experimental designs are optimal for assessing adrenal response to corticotropin in clinical studies?
Methodological Answer: The short this compound stimulation test (using 0.25 mg or 250 µg synthetic this compound) is a standard protocol. Blood samples should be collected at baseline (T0), 30 (T30), and 60 minutes (T60) post-injection to measure cortisol levels. Key metrics include delta max (peak cortisol minus baseline) and absolute post-stimulation values. Studies emphasize the importance of controlling variables such as time of day (circadian cortisol fluctuations) and pretest medications (e.g., corticosteroids) . For reproducibility, ensure standardized protocols for sample handling and cortisol assays (e.g., radioimmunoassay or chemiluminescence) .
Q. How should researchers validate this compound assay methods for consistency across laboratories?
Methodological Answer: Method validation requires:
- Precision: Intra- and inter-assay coefficients of variation (CV) ≤15%.
- Accuracy: Recovery rates of 85–115% using spiked samples.
- Sensitivity: Lower limit of detection ≤5 pg/mL for this compound.
Cross-laboratory harmonization can be achieved via shared reference materials (e.g., WHO International Standards) and participation in external quality assessment programs .
Q. What are the criteria for defining adrenal insufficiency in this compound stimulation tests?
Methodological Answer: Adrenal insufficiency is diagnosed if baseline cortisol <5 µg/dL or delta max <9 µg/dL after this compound administration. However, thresholds vary by assay type and clinical context (e.g., septic shock vs. chronic insufficiency). Consensus guidelines recommend using locally validated cutoffs and correlating results with clinical symptoms .
Advanced Research Questions
Q. How can conflicting data on cortisol’s prognostic value in septic shock be resolved?
Methodological Answer: Discrepancies arise from differences in study design (prospective vs. retrospective), patient heterogeneity (e.g., sepsis severity), and assay variability. A meta-analytic approach, adjusting for covariates like illness severity scores (SOFA, SAPS II) and cortisol assay methods, can reconcile findings. For example, Annane et al. (2000) identified cortisol >34 µg/dL + delta max ≤9 µg/dL as predictive of mortality (82% vs. 26% survival), but later studies found basal cortisol alone insufficient . Multivariate modeling with machine learning may improve prognostic stratification .
Q. What methodological improvements enhance the sensitivity of low-dose this compound tests?
Methodological Answer: The 1 µg this compound test increases sensitivity for detecting partial adrenal dysfunction compared to the standard 250 µg test. Key steps:
- Dose preparation: Dilute this compound in saline (0.5 µg/mL) and administer within 4 hours to prevent degradation.
- Timing: Measure cortisol at 30 minutes post-injection, as delayed responses (60 minutes) may underestimate reserve .
- Population selection: Focus on high-risk cohorts (e.g., chronic steroid users) where subtle HPA axis impairment is likely .
Q. How do researchers address variability in this compound bioassays for preclinical studies?
Methodological Answer: In vitro bioassays (e.g., rat adrenal cell systems) require:
- Standardization: Use a reference this compound preparation (e.g., USP this compound) to calibrate dose-response curves.
- Statistical rigor: Apply parallel-line or slope-ratio analyses to compute relative potency with 95% confidence intervals.
- Quality control: Include negative controls (e.g., heat-inactivated this compound) to rule out non-specific stimulation .
Methodological Recommendations
- For clinical trials: Use stratified randomization based on baseline cortisol and delta max to control for adrenal reserve heterogeneity .
- For preclinical studies: Adopt the modified Saffran-Schally bioassay protocol with statistical validation to ensure replicability .
- For meta-analyses: Adjust for cortisol assay differences (e.g., immunoassay vs. LC-MS/MS) when pooling data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
